molecular formula C13H23NO4 B2443363 C1(Cccc1)C(C(=O)O)(C)NC(=O)OC(C)(C)C CAS No. 1824232-94-1

C1(Cccc1)C(C(=O)O)(C)NC(=O)OC(C)(C)C

Cat. No. B2443363
CAS RN: 1824232-94-1
M. Wt: 257.33
InChI Key: RFPBGVMVYMXZFM-UHFFFAOYSA-N
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Description

C1(Cccc1)C(C(=O)O)(C)NC(=O)OC(C)(C)C is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Carbon Dioxide and Nitrogenous Small Molecules Coupling

Research by Liu et al. (2022) focuses on the coupling of carbon dioxide (CO2) with nitrogenous small molecules. This approach is seen as a way to enhance carbon neutrality by creating high-value-added chemicals like urea, methylamine, ethylamine, formamide, acetamide, and glycine. The study highlights the catalytic coupling as a sustainable production method, contributing to a carbon-neutral economy.

Heterogeneous Nuclear Ribonucleoprotein Complexes

The work of Choi and Dreyfuss (1984) delves into the characterization of the C proteins in heterogeneous nuclear ribonucleoprotein complexes (hnRNPs). They found that these proteins, including C1 and C2, are crucial constituents of the 40S subparticle of hnRNPs and are significantly involved in RNA processing in cells.

Binding Properties of Nuclear Ribonucleoprotein Particles

In a study by McAfee et al. (1996), the focus was on the equilibrium binding properties of native and recombinant C protein to homoribopolymers. The research provides insights into the mechanisms of C-N coupling in nucleic acid substrates, which is essential for understanding RNA processing and regulation.

Photocatalytic and Electrocatalytic Transformations

Xie et al. (2020) explore the photocatalytic and electrocatalytic transformations of one-carbon (C1) molecules into multi-carbon compounds. This research is significant for the chemical and energy industry, as it provides a way to convert inexpensive carbon feedstocks into valuable compounds using solar or electrical energy (Xie et al., 2020).

Deconvolution of XPS Spectra from Chars

Smith et al. (2016) conducted a study on improving the interpretation of C1s XPS spectra from disordered oxygenated carbons. This research is important for better understanding the structural characteristics of carbon materials and their functional groups, which has applications in material science and chemistry (Smith et al., 2016).

National Natural Science Foundation of China's Evaluation Reform

Liu, He, and Guo (2021) discuss the National Natural Science Foundation of China's reform initiatives, which aim to establish a leading science funding system. Their focus on four categories, including C1 and C2, emphasizes the importance of supporting creative and timely ideas in science, particularly in areas like atmospheric sciences (Liu, He, & Guo, 2021).

Gas Fermentation of C1 Feedstocks

Teixeira, Moutinho, and Romão-Dumaresq (2018) review the use of microorganisms capable of assimilating C1 compounds for producing value-added products. This approach is viewed as a strategy for mitigating emissions and deriving economic benefits from C1 compounds like carbon dioxide, methane, and carbon monoxide (Teixeira, Moutinho, & Romão-Dumaresq, 2018).

properties

IUPAC Name

2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4,10(15)16)9-7-5-6-8-9/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPBGVMVYMXZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1CCCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C1(Cccc1)C(C(=O)O)(C)NC(=O)OC(C)(C)C

CAS RN

1824232-94-1
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylpropanoic acid
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